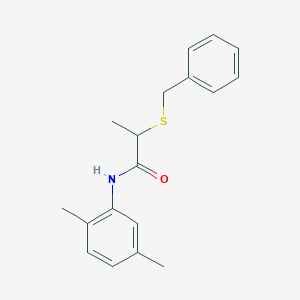
2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-N-(2,5-dimethylphenyl)propanamide is an organic compound that features a benzylsulfanyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide typically involves the reaction of 2,5-dimethylphenylamine with a suitable acylating agent, followed by the introduction of the benzylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)-N-(2,5-dimethylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: It could be explored for its pharmacological properties, including potential use as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide would depend on its specific application. For instance, if it is used as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors. The benzylsulfanyl group could play a role in binding to these targets, while the amide group may influence the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzylsulfanyl)-N-phenylpropanamide
- 2-(Benzylsulfanyl)-N-(2,4-dimethylphenyl)propanamide
- 2-(Benzylsulfanyl)-N-(3,5-dimethylphenyl)propanamide
Uniqueness
2-(Benzylsulfanyl)-N-(2,5-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness may result in different biological activities or chemical behaviors compared to its analogs.
Propiedades
Fórmula molecular |
C18H21NOS |
|---|---|
Peso molecular |
299.4g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C18H21NOS/c1-13-9-10-14(2)17(11-13)19-18(20)15(3)21-12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20) |
Clave InChI |
JPPBGVXUOJZPAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)SCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C(C)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B411268.png)
![Ethyl 4-({[2,6-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411271.png)
![N-(2,4-dimethylphenyl)-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B411274.png)
![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411276.png)
![N-(2-bromophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B411279.png)
![N-(2-ethoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B411280.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B411281.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(3-methylphenyl)acetamide](/img/structure/B411282.png)
![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B411283.png)
![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411284.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B411285.png)
![Ethyl 4-({[2-methoxy-5-methyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411286.png)
![Ethyl 4-({[2-ethoxy(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411287.png)
![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411289.png)
